molecular formula C24H23N3O2 B2659426 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide CAS No. 850931-43-0

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide

Cat. No. B2659426
CAS RN: 850931-43-0
M. Wt: 385.467
InChI Key: FSHUROSIHHOPCW-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . This core is substituted with a 4-methoxyphenyl group and a 3-phenylpropanamide group .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C23H20ClN3O3 . The compound has a complex structure with multiple aromatic rings and a variety of functional groups, including an amide group and a methoxy group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. They have been synthesized using various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.9 g/mol . It has a computed XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide” across various fields:

Anticancer Research

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide has shown potential as an anticancer agent. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Research has demonstrated that N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide possesses significant antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in the treatment or prevention of these conditions .

Antioxidant Properties

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of anti-aging and skin care products .

Diabetes Management

Research has also explored the potential of this compound in diabetes management. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for diabetes.

These diverse applications highlight the significant potential of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Anticancer Research Anti-inflammatory Applications Antimicrobial Activity Neuroprotective Effects Antioxidant Properties : Antiviral Research : Cardioprotective Applications : Diabetes Management

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthetic methods and the exploration of their biological activities are potential future directions in this field .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-14-15-27-21(16-17)25-23(19-9-11-20(29-2)12-10-19)24(27)26-22(28)13-8-18-6-4-3-5-7-18/h3-7,9-12,14-16H,8,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUROSIHHOPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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